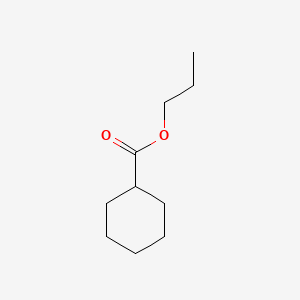

Propyl cyclohexanecarboxylate

Description

Propyl cyclohexanecarboxylate (C₁₀H₁₈O₂) is an ester derived from cyclohexanecarboxylic acid and propanol. Esters of this type are typically synthesized via acid-catalyzed esterification, analogous to methods described for hybrid scaffolds involving propyl methacrylate derivatives . The cyclohexane moiety imparts steric bulk and lipophilicity, which influence solubility, volatility, and thermal stability compared to aromatic or shorter-chain analogs.

Properties

CAS No. |

6739-34-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

propyl cyclohexanecarboxylate |

InChI |

InChI=1S/C10H18O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |

InChI Key |

UBEVLTHYAFYOEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

- Propyl Guaiacol and Propyl Syringol : These propyl ethers () differ in functional groups (ether vs. ester) and aromatic vs. alcyclic backbones. Propyl cyclohexanecarboxylate’s ester group likely enhances polarity compared to ethers, affecting solubility in polar solvents .

- Methyl Paraben : A methyl ester of para-hydroxybenzoic acid. The propyl chain in cyclohexanecarboxylate may increase lipophilicity and reduce water solubility relative to methyl paraben’s shorter chain .

Alkyl Chain Length and Phase Behavior

highlights that propyl-substituted metal-organic compounds exhibit distinct phase transitions compared to ethyl or butyl analogs. Propyl groups balance flexibility and van der Waals interactions, leading to intermediate melting points. This compound may follow similar trends, with melting points higher than ethyl esters but lower than butyl derivatives due to chain length effects .

Physico-Chemical Properties

Hypothetical data for this compound can be inferred from structural analogs:

*Estimated based on structural analogs.

Purity and Analytical Methods

Propyl esters like propyl guaiacol achieve >70% purity via NMR (), suggesting similar analytical protocols (e.g., ¹H/¹³C NMR) would confirm this compound’s purity. Impurities in esters often arise from incomplete esterification or side reactions, as seen in methyl paraben’s 33.4% purity case .

Intermolecular Interactions and Material Behavior

In propyl-substituted metal-organic frameworks (), the absence of S/S contacts in propyl derivatives reduces lattice stability compared to ethyl analogs. This compound’s non-aromatic structure may further weaken intermolecular forces, lowering melting points relative to aromatic esters like methyl paraben .

Research Implications and Gaps

While direct studies on this compound are lacking, trends from analogous compounds suggest:

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the identity and purity of propyl cyclohexanecarboxylate in synthetic mixtures?

- Methodological Answer : Use gas chromatography (GC) to separate components in mixtures, followed by spectral confirmation via infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Compare retention times and spectral data with authentic standards . For purity quantification, integrate GC peak areas or employ high-performance liquid chromatography (HPLC) with a calibrated internal standard. Ensure detailed reporting of instrument parameters (e.g., column type, temperature gradients) to enable reproducibility .

Q. How should researchers design experiments to synthesize this compound while minimizing side products?

- Methodological Answer : Optimize esterification conditions by controlling stoichiometry (excess cyclohexanecarboxylic acid or propanol), acid catalyst concentration (e.g., sulfuric acid), and reaction temperature (typically 60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect residual reactants. Post-synthesis, purify via fractional distillation or column chromatography, and validate purity as per Question 1 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification (e.g., flammability, irritation risks). Use fume hoods for volatile reactions, wear nitrile gloves, and store in inert, airtight containers. Document emergency procedures (e.g., spill neutralization with absorbents like vermiculite) and ensure compliance with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, solubility) of this compound?

- Methodological Answer : Conduct controlled replicate experiments under standardized conditions (e.g., ASTM methods for boiling point determination). Cross-validate solubility data using multiple solvents (polar vs. nonpolar) and document environmental variables (temperature, humidity). Compare results with peer-reviewed datasets, and statistically analyze discrepancies using tools like Bland-Altman plots .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ density functional theory (DFT) to model electron distribution and reaction pathways. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for hydrolysis rates). Use software like Gaussian or ORCA for simulations, and ensure reproducibility by sharing input files and computational parameters in supplementary materials .

Q. How should researchers address instability issues (e.g., hydrolysis, oxidation) during long-term storage of this compound?

- Methodological Answer : Test stability under varying conditions (temperature, light exposure, humidity) using accelerated aging studies. Analyze degradation products via GC-MS or LC-MS. Recommend storage in amber glass under nitrogen atmosphere at −20°C, with periodic purity checks. Document stability data in a time-resolved matrix for future reference .

Data Reporting & Reproducibility Guidelines

- Synthesis & Characterization : Report CAS No. 6739-34-0 explicitly. Include vendor details, batch numbers, and purity grades for all reagents .

- Statistical Analysis : Use ANOVA or t-tests for comparative studies, with exact p-values and confidence intervals. Avoid selective data exclusion without justification .

- Ethical Compliance : Archive raw data (spectra, chromatograms) in repositories like Figshare or institutional databases, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.